7,8-Dihydro-5,6-dehydrokawain

Description

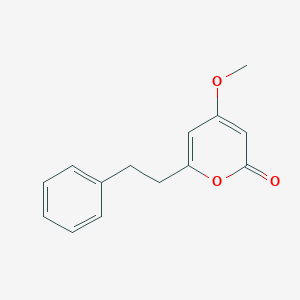

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-(2-phenylethyl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXOWIKMOIVICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185453 | |

| Record name | 7,8-Dihydro-5,6-dehydrokawain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-51-9 | |

| Record name | 5,6-Didehydro-7,8-dihydrokawain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydro-5,6-dehydrokawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydro-5,6-dehydrokawain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Quantitative Distribution of 7,8 Dihydro 5,6 Dehydrokawain

Distribution in Various Organ Tissues of Alpinia zerumbet

7,8-Dihydro-5,6-dehydrokawain has been identified in numerous parts of the plant Alpinia zerumbet, commonly known as shell ginger. Research has shown that the concentration of this kavalactone varies significantly across different organ tissues of the plant.

Initial studies isolated this compound from the rhizomes of Alpinia zerumbet. Subsequent research has confirmed its presence in the leaves, stems, flowers, seeds, pericarps, and placenta of the fruit. The distribution is not uniform, with some tissues containing substantially higher concentrations than others.

Quantitative analyses have revealed the following distribution patterns:

Rhizomes: The rhizomes of Alpinia zerumbet are a significant source of this compound.

Leaves: The leaves also contain this compound, with some studies indicating high concentrations.

Stems: The stems generally have a lower concentration compared to the rhizomes and leaves.

Flowers and Seeds: The flowers and seeds have been found to contain the compound, although in smaller quantities.

Pericarp and Placenta: Notably, the pericarp (the part of the fruit formed from the wall of the ripened ovary) and the placenta have been shown to have high concentrations of this compound.

The following table provides a summary of the quantitative distribution of this compound in various tissues of Alpinia zerumbet based on different studies.

| Plant Tissue | Concentration of this compound |

| Rhizomes | 350.0 mg/g of fresh weight |

| Leaves | 410.0 mg/g of fresh weight |

| Stems | 80.0 mg/g of fresh weight |

| Flowers | Lower than leaves and rhizomes |

| Seeds | Lower than flowers |

| Pericarp | Higher than leaves |

| Placenta | Higher than leaves |

Comparative Abundance with Analogous Kavalactones (e.g., 5,6-Dehydrokawain)

In Alpinia zerumbet, this compound co-occurs with other kavalactones, most notably 5,6-Dehydrokawain. Comparative studies have consistently shown that this compound is generally more abundant than 5,6-Dehydrokawain in most tissues of the plant.

The ratio of these two kavalactones varies depending on the specific organ. For instance, in the leaves and rhizomes, the concentration of this compound is significantly higher than that of 5,6-Dehydrokawain. However, the relative amounts can differ in other parts of the plant.

The table below presents a comparative view of the quantities of this compound and 5,6-Dehydrokawain in different parts of Alpinia zerumbet.

| Plant Tissue | This compound (mg/g of fresh weight) | 5,6-Dehydrokawain (mg/g of fresh weight) |

| Rhizomes | 350.0 | 100.0 |

| Leaves | 410.0 | 10.0 |

| Stems | 80.0 | 20.0 |

Detection in Other Botanical Species and Archaeological Contexts

While this compound is a prominent constituent of Alpinia zerumbet, its natural occurrence is not limited to this species. This kavalactone has also been identified in Piper methysticum, commonly known as kava (B3030397). nih.gov Kava is a well-known plant used to produce a traditional beverage in the Pacific Islands. The presence of this compound in both Alpinia zerumbet and Piper methysticum is of phytochemical interest.

To date, there is no scientific literature available that reports the detection of this compound in any other botanical species beyond Alpinia zerumbet and Piper methysticum. Furthermore, there are no known archaeological findings or contexts in which this specific chemical compound has been identified.

Isolation and Purification Methodologies for 7,8 Dihydro 5,6 Dehydrokawain

Advanced Solvent Extraction Techniques

Solvent extraction is a foundational step in the isolation of DDK from plant materials, particularly the leaves, stems, and rhizomes of Alpinia zerumbet. nih.govnih.gov The choice of solvent significantly impacts the extraction efficiency and the purity of the final product. Acetone (B3395972) has been identified as one of the most effective solvents for maximizing the yield and the variety of kavalactones isolated from plant sources. researchgate.net

Initial methods for isolating DDK from fresh Alpinia zerumbet rhizomes involved extraction with methanol (B129727). nih.gov This methanol extract is then sequentially partitioned with petrol and chloroform (B151607). nih.govresearchgate.net The DDK is concentrated in the chloroform-soluble fraction, which then undergoes further purification. nih.gov Another approach for leaves involves a lengthy extraction with acetone over one month. researchgate.net Following this, an essential oil fraction is obtained through steam distillation, and the non-volatile portion is successively extracted with n-hexane, benzene (B151609), ethyl acetate, and n-butanol. nih.gov

Research comparing various organic solvents has shown that acetone and chloroform produce the highest effects regarding total phenolic content and antioxidant activity in extracts containing kavalactones. researchgate.net In contrast, solvents such as methanol, ethanol, and hexane (B92381) have been found to be less effective in some contexts. nih.govresearchgate.net A particularly high-yield method involves the use of hexane for extraction from fresh rhizomes that have been previously boiled in water. nih.govnih.gov This pre-treatment enhances the release of DDK, with reported yields reaching up to 424 mg/g. nih.govnih.gov Due to toxicity concerns with chloroform, hexane is now often the preferred solvent. researchgate.net

| Solvent | Relative Efficacy | Source Material | Key Findings |

|---|---|---|---|

| Acetone | Most Effective | Kava (B3030397) Roots / Alpinia zerumbet Leaves | Provides maximum yield and isolates a wide variety of kavalactones. researchgate.net A one-month extraction has been described for leaves. nih.gov |

| Chloroform | Highly Effective | Kava Roots / Alpinia zerumbet Rhizomes | Used to partition methanol extracts. nih.gov Effective, but has toxicity risks. researchgate.net |

| Hexane | Effective (with pre-treatment) | Alpinia zerumbet Rhizomes | Yields up to 424 mg/g from fresh rhizomes when preceded by boiling in water. nih.govnih.gov Now preferred over chloroform to reduce inhalation risks. researchgate.net |

| Methanol | Less Effective | Kava Roots / Alpinia zerumbet Rhizomes | Used for initial extraction before partitioning with other solvents. nih.gov Considered less effective than acetone or chloroform for overall yield. nih.govresearchgate.net |

| Ethanol | Less Effective | Kava Roots | Considered less effective for kavalactone extraction compared to acetone or chloroform. researchgate.net |

Chromatographic Separation and Purification Methodologies

Following initial solvent extraction, chromatographic techniques are essential for the separation and purification of DDK from the crude extract, which contains a mixture of related compounds. nih.govresearchgate.net Various protocols have been established for the precise identification and isolation of DDK, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and Column Chromatography (CC). nih.gov

Silica (B1680970) gel column chromatography is a commonly employed method. nih.govresearchgate.net For instance, the chloroform-soluble fraction obtained from a methanol extract of Alpinia zerumbet rhizomes can be subjected to silica gel chromatography to separate DDK. nih.govresearchgate.net Similarly, n-hexane and benzene extracts have been fractionated using silica gel column chromatography to yield the compound. researchgate.net For separating DDK and other major kavalactones from kava roots, column chromatography using a solvent system of acetone, chloroform, and water has proven effective. nih.gov

While LC-MS is efficient for determining the presence of DDK, GC-MS is often more convenient because DDK is not completely soluble in common LC solvents like water and methanol. nih.gov The structure of DDK isolated from Alpinia zerumbet has been confirmed using multiple spectroscopic methods, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). nih.govresearchgate.net

| Technique | Application in DDK Isolation & Identification |

|---|---|

| Column Chromatography (CC) | Used with silica gel to separate DDK from chloroform, n-hexane, and benzene extracts. nih.govresearchgate.net An acetone-chloroform-water solvent system is effective for kava root extracts. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Used for the identification and quantification of DDK. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A convenient method for identifying DDK, as the compound is not fully soluble in typical LC solvents. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | An efficient method for the determination of DDK. nih.gov |

| Thin-Layer Chromatography (TLC) | Part of the established protocols for the identification and isolation of DDK. nih.gov |

Simplified Isolation Approaches from Plant Matrices

While comprehensive extraction and chromatographic methods yield high-purity DDK, they can be complex and time-consuming. researchgate.net Consequently, more practicable and simplified methods have been developed. A notable approach involves soaking the leaves of Alpinia zerumbet in boiling water for two to three hours. researchgate.net The resulting water-based crude extract is then processed by extraction with a solvent such as chloroform or hexane to yield DDK. nih.govresearchgate.net

A significant advantage of this simplified method is that it can eliminate the need for subsequent column chromatography, although trace impurities of essential oils and 5,6-dehydrokawain (DK) may remain. researchgate.net In this process, the solvent layer (e.g., chloroform) is evaporated to obtain a yellowish solid. This product is then redissolved in boiling water and rapidly filtered to remove insoluble matter. The resulting filtrate is crystallized at 8 °C to yield DDK. researchgate.net

An even more efficient method for achieving a high yield involves boiling fresh rhizomes in water, followed by extraction with hexane. nih.gov This technique takes advantage of DDK's melting point (96–97 °C) to enhance its release from the plant matrix, resulting in yields as high as 424 mg/g from fresh rhizomes and 148 mg/g from fresh leaves. nih.gov This approach provides a large amount of DDK (around 350 mg/g) from fresh rhizomes with a high purity of over 95%. researchgate.net

| Plant Part | Simplified Method | Reported Yield | Reference |

|---|---|---|---|

| Fresh Rhizomes | Boiling in water followed by hexane extraction. | Up to 424 mg/g | nih.govnih.gov |

| Fresh Leaves | Boiling in water followed by hexane extraction. | Up to 148 mg/g | nih.gov |

| Leaves | Soaking in boiling water (2-3 hours), followed by solvent extraction and crystallization. | Sufficient to bypass column chromatography. | researchgate.net |

Biosynthesis and Chemical Synthesis of 7,8 Dihydro 5,6 Dehydrokawain and Its Analogues

Insights into Putative Biosynthetic Pathways in Natural Producers

The natural production of 7,8-Dihydro-5,6-dehydrokawain (DDK) is part of the broader kavalactone biosynthetic pathway found in plants such as Piper methysticum (kava) and Alpinia zerumbet. mobt3ath.comresearchgate.netresearchgate.netnih.gov While kavalactones are major secondary metabolites in kava (B3030397), they are absent in many other related Piper species, suggesting a specialized and evolutionarily recent biosynthetic machinery. biorxiv.orgbiorxiv.org The biosynthesis of kavalactones, including DDK, originates from general phenylpropanoid metabolism. biorxiv.org

The core structure of kavalactones, the styrylpyrone backbone, is assembled by a key enzyme called styrylpyrone synthase (SPS). biorxiv.orgmit.edu This enzyme is a type III polyketide synthase that has evolved from the ubiquitous chalcone (B49325) synthase (CHS), which is responsible for flavonoid biosynthesis. biorxiv.orgmit.edu SPS catalyzes the condensation of a hydroxycinnamoyl-CoA precursor (like p-coumaroyl-CoA) with two molecules of malonyl-CoA to form a linear triketide, which then undergoes lactonization to create the characteristic pyrone ring of the styrylpyrone scaffold. frontiersin.org

The structural diversity among kavalactones arises from subsequent modifications to this core scaffold by various tailoring enzymes. biorxiv.orgscite.ai For this compound, which is defined by a saturated bond at the C7-C8 position and a double bond at the C5-C6 position, the pathway involves specific reductases. nih.govmdpi.com Research has identified a regio- and stereo-specific kavalactone reductase (KLR) that produces certain chiral kavalactones. nih.gov The formation of the 7,8-dihydro structure, as seen in DDK and 7,8-dihydrokavain, can occur when the biosynthetic pathway utilizes dihydro-hydroxycinnamic acid-derived substrates, which already possess a reduced α-β bond. biorxiv.org This suggests that the saturation at the 7,8-position is determined early in the pathway by the nature of the phenylpropanoid precursor. Further modifications, such as O-methylation, are catalyzed by O-methyltransferases (OMTs) to produce the final variety of kavalactones observed in nature. biorxiv.org

Table 1: Key Enzymes in Kavalactone Biosynthesis

| Enzyme | Abbreviation | Function | Source(s) |

|---|---|---|---|

| 4-Coumarate:CoA Ligase | 4CL | Activates hydroxycinnamic acids into CoA thioesters. | biorxiv.orgbiorxiv.org |

| Styrylpyrone Synthase | SPS | Catalyzes the formation of the styrylpyrone scaffold from a hydroxycinnamoyl-CoA and malonyl-CoA. | biorxiv.orgmit.edu |

| Kavalactone Reductase | KLR | Catalyzes the regio- and stereo-specific reduction of the C5-C6 double bond. | biorxiv.orgnih.gov |

Heterologous Biosynthesis in Engineered Microbial Systems

The challenges associated with the agricultural cultivation of kava and the chemical synthesis of kavalactones have spurred the development of microbial bio-factories. mit.edu The elucidation of the kavalactone biosynthetic pathway has enabled the engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae (yeast) for the heterologous production of these compounds. biorxiv.orgscite.ainih.gov

Researchers have successfully demonstrated the production of kavalactones and their derivatives in engineered microbes by introducing the necessary plant-derived genes. biorxiv.orgbiorxiv.orgmit.edu In one study, the entire biosynthetic pathway for various styrylpyrones, including this compound (DDK), was reconstituted in S. cerevisiae. nih.gov This was achieved by introducing a set of genes to build the necessary upstream pathways for producing hydroxycinnamic acid precursors, followed by the core kava styrylpyrone pathway enzymes. nih.gov The engineered yeast strains were capable of de novo synthesis of DDK from simple sugars. nih.gov

Optimization of this microbial production involved several strategies, including engineering the yeast's native aromatic amino acid metabolism and overexpressing rate-limiting enzymes using advanced genetic tools like CRISPR-mediated genomic integration. nih.gov These efforts significantly enhanced the production titers of DDK and other kavalactones. nih.gov A similar approach in E. coli successfully produced the styrylpyrone 11-methoxy-bisnoryangonin, demonstrating the versatility of microbial hosts for synthesizing these plant-derived compounds. frontiersin.org

Table 2: De Novo Production of Styrylpyrones in Engineered Saccharomyces cerevisiae

| Compound | Initial Production (μM) | Optimized Production (μM) | Source(s) |

|---|---|---|---|

| This compound (DDK) | 0.69 | 4.40 | nih.gov |

| Desmethoxyyangonin (B154216) (DMY) | 0.053 | 1.28 | nih.gov |

Asymmetric Synthetic Routes for this compound Production

Chemical synthesis provides an alternative to extraction from natural sources or microbial fermentation for producing this compound. Successful synthesis of DDK can be accomplished through asymmetric pathways, which are crucial for obtaining specific stereoisomers of chiral molecules. researchgate.netnih.govnih.gov Several versatile asymmetric strategies have been developed for the synthesis of kavalactones, which are applicable to the production of DDK. williams.edu

Three primary asymmetric approaches have been outlined for generating the kavalactone core structure: williams.edu

Chiral Auxiliary-Based Aldol (B89426) Reactions: This method uses N-acetyl thiazolidinethiones in aldol reactions to establish chirality. The resulting adducts undergo a malonate displacement and decarboxylation sequence to form a δ-hydroxy-β-ketoester, which is then cyclized (lactonized) to form the pyrone ring. williams.edu

Asymmetric Catalytic Mukaiyama Additions: This route employs dienolate nucleophile equivalents in catalytic asymmetric Mukaiyama-aldol reactions, a powerful method for forming carbon-carbon bonds with high stereocontrol. williams.edu

Stille Coupling of Vinylstannane Precursors: This strategy offers a convergent approach where a common vinylstannane intermediate, prepared via one of the asymmetric routes above, can be coupled with various aryl halides using a palladium catalyst. This allows for the rapid generation of diverse aryl-substituted kavalactone analogues. williams.edu

These synthetic routes provide robust and flexible platforms for the production of DDK and allow for the creation of novel analogues for further scientific investigation. williams.edu

Chemical Synthesis of this compound Derivatives and Analogues

The chemical structure of this compound is amenable to modification, facilitating the synthesis of various derivatives and analogues. researchgate.netnih.gov These synthetic compounds are valuable for exploring structure-activity relationships and developing new bioactive molecules.

One straightforward method for creating DDK derivatives involves the hydrolysis of the methoxy (B1213986) group at the C4 position. nih.gov DDK can be treated with hydrochloric acid (HCl) to yield 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one. nih.govnih.gov This hydroxylated intermediate serves as a versatile scaffold for further reactions. For instance, it has been reacted with different phosphoric agents to synthesize a series of organophosphate derivatives. nih.gov

Beyond direct derivatization of DDK, synthetic strategies have been employed to create a wider range of kavalactone analogues. For example, analogues of 5,6-dehydrokawain have been synthesized to act as osteogenic inducers. mdpi.com Similarly, a study focused on creating analogues of desmethoxyyangonin and yangonin (B192687) by modifying the pendant aryl ring with various substituents (e.g., 4-chloro, 4-methyl, 4-trifluoromethoxy) to investigate their anthelmintic properties. mdpi.com These synthetic efforts highlight the chemical tractability of the kavalactone scaffold for generating novel compounds with potentially enhanced or different biological activities.

Table 3: Examples of Synthesized this compound Derivatives

| Parent Compound | Reagent(s) | Derivative Structure | Source(s) |

|---|---|---|---|

| This compound | HCl | 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one | nih.gov |

| 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one | (CH₃O)₂P(S)Cl | Dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate | nih.gov |

| 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one | (C₂H₅O)₂P(S)Cl | Diethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate | nih.gov |

Pharmacological and Diverse Biological Activities of 7,8 Dihydro 5,6 Dehydrokawain

Anti-Obesity and Lipid Homeostasis Modulation

Research into the metabolic effects of 7,8-Dihydro-5,6-dehydrokawain has revealed its potential as a modulator of lipid homeostasis, suggesting a role in combating obesity. Studies utilizing 3T3-L1 adipocytes, a common cell line model for studying fat cell biology, have demonstrated that DDK can influence key metabolic processes.

One of the significant findings is the ability of DDK to enhance lipolysis, the breakdown of fats. In one study, DDK was shown to increase glycerol (B35011) release from differentiated 3T3-L1 adipocytes by 225% compared to controls. researchgate.net Glycerol release is a direct indicator of triglyceride breakdown. Furthermore, the compound has been observed to reduce the accumulation of intracellular triglycerides in a dose-dependent manner. researchgate.net These findings suggest that this compound may contribute to the reduction of fat stores at a cellular level.

| Parameter | Effect of this compound | Cell Line | Key Finding |

| Lipolysis | Increased | 3T3-L1 Adipocytes | 225% increase in glycerol release compared to control. researchgate.net |

| Intracellular Triglycerides | Reduced | 3T3-L1 Adipocytes | Dose-dependent reduction in triglyceride accumulation. researchgate.net |

Anti-Inflammatory Effects and Immunomodulatory Potencies

The potential of this compound to modulate inflammatory pathways has been a subject of investigation. As a significant component of Alpinia zerumbet, a plant with traditional uses in treating inflammatory conditions, DDK's bioactivity in this area is of particular interest. researchgate.net

In vitro studies have demonstrated that major components of Alpinia zerumbet leaves, including DDK, possess anti-inflammatory properties. These compounds have been shown to significantly inhibit albumin denaturation and proteinase activity, both of which are implicated in inflammatory processes.

Further research on the cellular mechanisms of DDK's anti-inflammatory action has been conducted using RAW 264.7 macrophage cells, a standard model for studying inflammation. In these cells, leaf-derived compounds from Alpinia zerumbet, including DDK, have been found to inhibit the production of key inflammatory mediators. Specifically, they have been shown to reduce the accumulation of nitrite (B80452) and the production of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-induced cells.

Antineoplastic and Antiproliferative Potential Against Cancer Cell Lines

The therapeutic potential of natural compounds in oncology is an area of intensive research. This compound, as a constituent of the genus Alpinia, which has been traditionally used to treat various ailments, has been investigated for its potential anticancer and antiproliferative activities. researchgate.netresearchgate.net

One study focused on the chemical constituents of Alpinia zerumbet leaves and their in vitro antiproliferative activity. semanticscholar.org While this study successfully isolated this compound, the reported potent cytostatic activity was attributed to other isolated compounds, namely 5,6-dehydrokawain and pinostrobin, against a panel of human cancer cell lines. semanticscholar.org

A broader review of the pharmacological properties of kavalactones from Alpinia zerumbet lists anti-cancer as one of the promising activities of these compounds, including DDK. eajm.org However, specific IC50 values for this compound against various cancer cell lines are not extensively detailed in the currently available literature, which tends to focus more on the related compound, 5,6-dehydrokawain. researchgate.net Further research is needed to fully elucidate the specific antiproliferative potential and mechanisms of action of this compound.

Osteogenic and Bone Metabolism Regulation, including Osteoblast Differentiation

Emerging research suggests that this compound may play a role in bone metabolism and osteogenic processes. Studies have focused on its effects on osteoblasts, the cells responsible for new bone formation.

In a study utilizing the osteoblastic MC3T3-E1 cell line, this compound was found to promote osteoblast differentiation. nih.govresearchgate.net This was evidenced by an increase in alkaline phosphatase (ALP) activity and enhanced matrix mineralization, both of which are crucial markers of osteogenic activity. nih.govresearchgate.net

Interestingly, the same study compared the effects of DDK with its related compound, 5,6-dehydrokawain (DK). While both compounds promoted osteoblast differentiation, DK was found to exert a larger effect. nih.govresearchgate.net This suggests that the structural differences between these two kavalactones may influence their potency in stimulating bone formation.

| Parameter | Effect of this compound | Cell Line | Key Finding |

| Alkaline Phosphatase (ALP) Activity | Increased | MC3T3-E1 Osteoblastic Cells | Promotes osteoblast differentiation. nih.govresearchgate.net |

| Matrix Mineralization | Increased | MC3T3-E1 Osteoblastic Cells | Enhances a key marker of bone formation. nih.govresearchgate.net |

Antimicrobial Properties: Antifungal and Antiparasitic Efficacy

The antimicrobial potential of this compound and its derivatives has been explored, revealing promising activity against certain pathogens. The broader genus Alpinia, from which DDK is isolated, is known for its antimicrobial and antiparasitic properties. researchgate.net

Specific research has delved into the antifungal activity of synthesized derivatives of this compound. One such derivative, dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate, demonstrated potent antifungal effects. At a concentration of 100 ppm, this compound exhibited a 91% inhibition rate against the plant pathogenic fungus Corticium rolfsii.

While direct and extensive data on the antiparasitic efficacy of this compound is still emerging, the known antiparasitic activity of the Alpinia genus suggests that its constituent compounds, including DDK, may contribute to this effect. researchgate.net

| Compound/Derivative | Activity | Target Organism | Key Finding |

| Dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate | Antifungal | Corticium rolfsii | 91% inhibition at 100 ppm. |

Insecticidal Activity

In the search for naturally derived pest control agents, this compound and its derivatives have been investigated for their insecticidal properties. The plant genus Alpinia, a source of DDK, has been noted for its insecticidal effects. researchgate.net

Studies have specifically examined the biological activities of this compound derivatives against termites. This research indicates that modifications to the DDK chemical structure can yield compounds with notable insecticidal efficacy. These findings highlight the potential of using this compound as a scaffold for developing new insecticidal agents.

Gastroprotective and Anti-Ulcerative Actions

Recent comprehensive reviews of the pharmacological activities of kavalactones from Alpinia zerumbet have identified anti-ulcerative properties as a promising area of their bioactivity. eajm.org This suggests a potential role for this compound in protecting the gastric mucosa and aiding in the prevention or healing of ulcers.

The plant Alpinia zerumbet itself has been noted for its gastroprotective activities. eajm.org While the specific mechanisms through which this compound may exert these effects are yet to be fully elucidated, its inclusion in the list of bioactive kavalactones with anti-ulcerative potential points to a promising avenue for future research. Further investigation is required to understand its direct effects on the gastric mucosa and its potential as a gastroprotective agent.

Antiplatelet Aggregation Activity

This compound has demonstrated notable activity as an inhibitor of platelet aggregation. Research indicates that the compound inhibits the aggregation and ATP release of rabbit platelets when induced by arachidonic acid and collagen. nih.gov This inhibitory effect is both concentration-dependent and reversible. nih.gov However, it does not appear to affect platelet aggregation induced by ADP, PAF, or thrombin. nih.gov

The primary mechanism behind this antiplatelet effect is attributed to the inhibition of thromboxane (B8750289) A2 formation. nih.gov Studies have shown that this compound suppresses the formation of thromboxane B2, a stable metabolite of thromboxane A2, which is produced in response to arachidonic acid. nih.gov In comparative studies, the half-maximal inhibitory concentration (IC50) for arachidonate-induced platelet aggregation was determined to be approximately 60 micrograms/ml. nih.gov

Table 1: Antiplatelet Aggregation Activity of this compound

| Inducing Agent | Inhibitory Effect | IC50 Value | Mechanism |

| Arachidonic Acid | Inhibition | ~60 µg/mL | Inhibition of Thromboxane A2 formation |

| Collagen | Inhibition | Not specified | Inhibition of Thromboxane A2 formation |

| ADP | No effect | Not applicable | Not applicable |

| PAF | No effect | Not applicable | Not applicable |

| Thrombin | No effect | Not applicable | Not applicable |

Antioxidant Capacity and Reactive Oxygen Species Scavenging

One of the significant neuroprotective pathways associated with kavalactones, including this compound, involves the upregulation of antioxidation enzymes. nih.gov This is achieved through the activation of the transcription factor Nrf2 (NF-E2-related factor 2). nih.gov When oxidative stress is detected, Nrf2 is released, translocates to the nucleus, and binds to the antioxidant responsive element (ARE). nih.gov This action triggers the activation of numerous downstream antioxidant genes, which in turn protect cells from oxidative stress and subsequent cell death. nih.gov

Enzyme Inhibition Profiles (e.g., HIV-1 Integrase, Neuraminidase, Glycerol-3-Phosphate Dehydrogenase, Pancreatic Lipase)

This compound has been investigated for its ability to inhibit various enzymes, showing significant activity against viral enzymes in particular.

HIV-1 Integrase and Neuraminidase: The compound exhibits strong inhibitory activity against HIV-1 integrase (IN), a crucial enzyme for viral replication. researchgate.net It also effectively inhibits neuraminidase (NA), an enzyme found on the surface of influenza viruses. researchgate.net Research has identified this compound as a slow, time-dependent, and reversible inhibitor of neuraminidase. researchgate.net The methoxy (B1213986) group on the compound is thought to be its functionally active site for this inhibition. researchgate.net

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme Target | Inhibitory Activity | IC50 Value |

| HIV-1 Integrase | Strong Inhibition | 3.6 µg/mL |

| Neuraminidase | Mixed Type Inhibition | 24.6 µM |

Glycerol-3-Phosphate Dehydrogenase and Pancreatic Lipase: Currently, there is no scientific literature available that specifically documents the inhibitory effects of this compound on glycerol-3-phosphate dehydrogenase or pancreatic lipase. However, studies on the anti-obesity effects of the compound show that it increases lipolysis and reduces intracellular triglycerides in adipocytes, suggesting a role in fat metabolism that is distinct from the inhibition of dietary fat absorption via pancreatic lipase. researchgate.netmdpi.com

Neurobiological and Psychopharmacological Investigations

The neuroprotective effects of this compound are a significant area of research. nih.govewha.ac.kr The compound has been shown to act on specific signaling pathways associated with neuroinflammation and oxidative stress. One of its key actions is the inhibition of H₂O₂-induced p38 phosphorylation. nih.gov The p38 mitogen-activated protein kinase (MAPK) is a stress-regulating kinase that plays a critical role in inflammatory responses, and elevated p38 activity is implicated in several neurodegenerative diseases. nih.gov

Furthermore, the neuroprotective properties of this compound are linked to its antioxidant capacity, specifically its ability to activate the Nrf2/antioxidant responsive element (ARE) pathway, which defends cells against oxidative damage. nih.gov Extracts from Alpinia zerumbet, of which this compound is a major constituent, have also been reported to possess antidepressant and anxiolytic-like effects, suggesting a broader potential for psychopharmacological applications. ekb.eg

Other Reported Biological Activities (e.g., Hair Growth Promotion, Melanogenesis Inhibition, Plant Growth Inhibition)

Beyond the previously mentioned activities, this compound has been associated with a range of other biological effects.

Hair Growth Promotion: Studies have indicated that this compound, isolated from Alpinia zerumbet, can promote the growth of hair cells.

Melanogenesis Inhibition: The compound has been shown to have an anti-melanogenic effect. It reduces tyrosinase activity and melanin (B1238610) formation in B16F10 melanoma cells. nih.gov

Plant Growth Inhibition: Research has highlighted its potential use as a natural herbicide, indicating an inhibitory effect on plant growth. researchgate.netsemanticscholar.org

Osteoblast Differentiation: The compound has been found to promote the differentiation of osteoblastic MC3T3-E1 cells, increasing alkaline phosphatase activity and matrix mineralization, which suggests potential applications in bone health. nih.gov

Table 3: Summary of Other Biological Activities

| Activity | Finding |

| Hair Growth Promotion | Promotes proliferation of hair cells. |

| Melanogenesis Inhibition | Reduces tyrosinase activity (IC50: 112.5 µM) and melanin formation (IC50: 164.4 µM) in B16F10 cells. nih.gov |

| Plant Growth Inhibition | Identified as a potential natural herbicide. researchgate.netsemanticscholar.org |

| Promotion of Osteoblast Differentiation | Increases alkaline phosphatase activity and matrix mineralization in MC3T3-E1 cells. nih.gov |

Mechanistic Investigations of 7,8 Dihydro 5,6 Dehydrokawain S Biological Actions

Modulation of Cellular Signaling Pathways (e.g., p38 Mitogen-Activated Protein Kinase, Cyclic Adenosine Monophosphate)

Research into the biological effects of 7,8-Dihydro-5,6-dehydrokawain (DDK) and its close structural analog, 5,6-dehydrokawain (DK), has highlighted their role in modulating intracellular signaling cascades, particularly in the context of osteoblast differentiation. nih.govtandfonline.com Studies utilizing osteoblastic MC3T3-E1 cells have shown that both compounds promote cellular differentiation, with DK exhibiting a more potent effect. nih.govtandfonline.com

A key pathway implicated in these effects is the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway, which is essential for osteoblast differentiation. tandfonline.com Experimental evidence demonstrates that DK activates this pathway, leading to an additive enhancement of p38 phosphorylation. tandfonline.com While DDK also promotes osteoblast differentiation, the direct quantitative effects on p38 phosphorylation have been detailed more extensively for DK. nih.govtandfonline.com The activation of the p38 MAPK pathway is a critical event that precedes the regulation of key transcription factors involved in bone formation. nih.gov

| Signaling Protein | Effect of 5,6-dehydrokawain (DK) Treatment | Reference |

| p38 MAPK | Additively enhanced phosphorylation | tandfonline.com |

| ERK1/2 | Suppressed phosphorylation | tandfonline.com |

| JNK | No significant effect on activation | tandfonline.com |

| This table summarizes the effects of 5,6-dehydrokawain (DK), a compound structurally related to this compound, on Mitogen-Activated Protein Kinases (MAPKs) phosphorylation in MC3T3-E1 cells. |

Current research has primarily focused on the MAPK pathway in relation to these kavalactones. As of now, there is limited scientific literature detailing the direct modulation of the Cyclic Adenosine Monophosphate (cAMP) signaling pathway by this compound.

Regulation of Gene Expression in Target Cells (e.g., Runt-Related Transcription Factor 2, Osterix, Distal-Less Homeobox 5)

The pro-differentiative effects of this compound are closely linked to its ability to modulate the expression of critical transcription factors that govern cell fate. nih.govtandfonline.com In osteoblastic MC3T3-E1 cells, treatment with the related compound 5,6-dehydrokawain (DK) was found to significantly upregulate the gene expression of Runt-related transcription factor 2 (Runx2) and Osterix (Sp7). nih.govtandfonline.com These two factors are considered master regulators essential for osteoblast differentiation and bone formation. tandfonline.commdpi.com

| Target Gene | Effect of 5,6-dehydrokawain (DK) Treatment on mRNA Levels | Reference |

| Runt-Related Transcription Factor 2 (Runx2) | Significantly increased | nih.govtandfonline.com |

| Osterix (Osx/Sp7) | Significantly increased | nih.govtandfonline.com |

| Distal-Less Homeobox 5 (Dlx5) | Enhanced | nih.govtandfonline.com |

| Alkaline Phosphatase (Alpl) | Significantly enhanced | tandfonline.com |

| Osteocalcin (Bglap) | Significantly enhanced | tandfonline.com |

| This table shows the changes in gene expression in MC3T3-E1 cells following treatment with 5,6-dehydrokawain (DK), a compound structurally related to this compound. |

Receptor Interaction Studies (e.g., Aryl Hydrocarbon Receptor)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating responses to environmental xenobiotics and in various physiological processes. nih.gov Despite its role as a receptor for a wide range of compounds, specific studies detailing the direct interaction, binding affinity, or activation of the Aryl Hydrocarbon Receptor by this compound are not available in the current scientific literature. Therefore, the role of AhR in mediating the biological effects of this compound remains an uninvestigated area.

Direct Enzymatic Target Interactions and Inhibition Kinetics

Beyond its effects on signaling and gene expression, this compound has been identified as an inhibitor of specific enzymes. tandfonline.com Research has indicated that both this compound and 5,6-dehydrokawain possess inhibitory activity against enzymes implicated in skin diseases. tandfonline.comtandfonline.com

Additionally, these compounds have been reported to inhibit the activities of viral enzymes, specifically HIV-1 integrase and neuraminidase. tandfonline.com While these enzymatic targets have been identified, detailed studies on the inhibition kinetics, such as the determination of IC50 (the concentration required to produce 50% inhibition) or Ki (the enzyme inhibition constant), are not extensively documented in the reviewed literature. sigmaaldrich.com Such kinetic data would be essential for quantifying the potency and mechanism of inhibition for this compound against these enzymatic targets.

Metabolism and Preclinical Pharmacokinetics of 7,8 Dihydro 5,6 Dehydrokawain

Metabolic Conversion Pathways and Metabolite Identification (e.g., Hispidin)

The primary metabolic pathway identified for 7,8-Dihydro-5,6-dehydrokawain (DDK) involves its conversion to the derivative hispidin (B607954). This biotransformation is a two-step process. The initial step is proposed to be a hydrolysis of the DDK molecule, which can occur in the acidic environment of the stomach. nih.gov

Following hydrolysis, the resulting intermediate undergoes metabolism mediated by the hepatic microsomal enzyme, Cytochrome P450 2C9 (CYP2C9). nih.govresearchgate.net This enzymatic reaction completes the conversion to hispidin. Research on the structurally related compound, 5,6-dehydrokawain (DK), further supports this pathway, as its bioconversion to hispidin has been demonstrated to be facilitated by CYP2C9 in rabbit liver microsomes. researchgate.net Hispidin is therefore considered a significant metabolite of DDK. researchgate.net

Metabolic Pathway of this compound

| Step | Process | Location/Enzyme | Resulting Compound |

|---|---|---|---|

| 1 | Hydrolysis | Stomach Acid | Intermediate |

Influence on Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms: CYP1A1, CYP2C9, CYP2C19, CYP3A4, CYP2A23)

While direct studies on the influence of isolated this compound on specific cytochrome P450 isoforms are limited, research on structurally similar kavalactones provides significant insight into its potential enzymatic interactions.

CYP1A1 : Studies on related kavalactones suggest that DDK may have a minimal effect on CYP1A1. While some kavalactones like methysticin (B1662917) and 7,8-dihydromethysticin are known to induce CYP1A1, the closely related 5,6-dehydrokawain did not demonstrate a significant effect on this enzyme. nih.gov

CYP2C9 : As the key enzyme in the metabolic conversion of DDK to hispidin, a direct interaction is confirmed. nih.govresearchgate.net DDK serves as a substrate for CYP2C9. Furthermore, studies on kava (B3030397) extracts and other major kavalactones, such as 5,6-dehydrokawain and methysticin, have demonstrated potent inhibitory effects on CYP2C9. nih.govrti.org This suggests a high likelihood that DDK also acts as an inhibitor of this isoform.

CYP2C19 : Significant inhibition of CYP2C19 has been observed with kava extracts and several individual kavalactones. rti.org Notably, 7,8-dihydromethysticin, methysticin, and 5,6-dehydrokawain are reported to be potent inhibitors of CYP2C19, indicating a potential for DDK to exert a similar inhibitory effect. nih.gov

CYP3A4 : Kava extract and its constituent kavalactones, including 5,6-dehydrokawain and 7,8-dihydromethysticin, have been shown to inhibit CYP3A4 activity. nih.govrti.org

CYP2A23 : Research has indicated that 5,6-dehydrokawain has an inhibitory effect on the CYP2A23 isoform. nih.gov

Inhibitory Effects of Structurally Related Kavalactones on CYP Isoforms

| Kavalactone | CYP1A1 | CYP2C9 | CYP2C19 | CYP3A4 | CYP2A23 |

|---|---|---|---|---|---|

| 5,6-Dehydrokawain | No significant effect nih.gov | Inhibition nih.gov | Potent Inhibition nih.gov | Inhibition nih.gov | Inhibition nih.gov |

| Methysticin | Induction nih.gov | Significant Inhibition nih.gov | Potent Inhibition nih.gov | Inhibition nih.gov | Not Reported |

Absorption, Distribution, and Elimination Profiles from In Vivo Studies

However, to provide context within the kavalactone class, studies on the related compound kawain can be referenced, though direct extrapolation is not possible. In vivo pharmacokinetic studies in rats demonstrated that kawain is well-absorbed following oral administration. rti.org The elimination of kawain was found to be extensive, with over 90% of the administered dose being cleared within 72 hours, predominantly through urine. rti.org Notably, the co-administration of kawain with a full kava extract led to a threefold increase in its area under the curve (AUC), pointing towards significant metabolic inhibition by other kavalactones within the extract. rti.org This finding underscores the importance of considering interactions when evaluating the pharmacokinetics of individual kavalactones.

Preclinical Toxicological Assessment of 7,8 Dihydro 5,6 Dehydrokawain

In Vitro Cytotoxicity and Viability Assessments

In vitro studies have been conducted to evaluate the cytotoxic potential of 7,8-Dihydro-5,6-dehydrokawain and related compounds on different cell types. Research on the closely related kavalactone, 5,6-dehydrokawain, has shown selective cytotoxicity towards cancer cell lines. For instance, 5,6-dehydrokawain exhibited cytotoxic effects on MCF-7 breast cancer cells, HepG2 liver cancer cells, and HEP-2 larynx carcinoma cells, with reported IC50 values of 3.1 µg/ml, 6.8 µg/ml, and 8.7 µg/ml, respectively. researchgate.net Notably, this compound did not show cytotoxicity towards normal fibroblast cells, suggesting a potential for selective anticancer activity. researchgate.net

In a study involving osteoblastic MC3T3-E1 cells, both this compound and 5,6-dehydrokawain were found to promote cell differentiation. nih.gov This was evidenced by an increase in alkaline phosphatase activity and matrix mineralization, indicating that not only are these compounds not cytotoxic to these bone-forming cells, but they may also enhance their normal physiological functions. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of 5,6-dehydrokawain

| Cell Line | Cell Type | IC50 Value (µg/ml) | Reference |

| MCF-7 | Breast Cancer | 3.1 | researchgate.net |

| HepG2 | Liver Cancer | 6.8 | researchgate.net |

| HEP-2 | Larynx Carcinoma | 8.7 | researchgate.net |

| BHK | Normal Fibroblast | Not Cytotoxic | researchgate.net |

In Vivo Toxicity Studies in Animal Models

A toxicologic study on both this compound and 5,6-dehydrokawain was conducted in 1994, involving animal models such as mice and rats. nih.gov However, the specific details regarding the acute or subchronic toxicity, including any observed lethal dose 50 (LD50), remain largely inaccessible in publicly available literature.

Broader studies on kava (B3030397) extracts and mixtures of kavalactones provide some context for the in vivo toxicity of this class of compounds. For example, a sub-acute toxicity study in rats using a 70% kavalactone mixture resulted in dose-dependent adverse effects, including abnormal breathing, lethargy, and loss of appetite, particularly at a dose of 800 mg/kg. researchgate.netresearchgate.net Gross and histopathological examination of the liver in these animals revealed abnormalities in color, size, and consistency, with hepatocellular hypertrophy and necrosis observed at the highest dose. researchgate.netnih.gov Conversely, other long-term studies in rats with daily administration of kava extract at doses up to 380 mg/kg/day did not show adverse effects on the liver. researchgate.net

Potential Hepatotoxicity Considerations

The potential for kava products to cause liver injury has been a significant area of investigation and regulatory concern. cdc.govwho.intnih.gov The mechanism of hepatotoxicity is not fully understood but is thought to be multifactorial, with the inhibition of cytochrome P450 (CYP) enzymes being a key consideration. nih.gov Kavalactones have been shown to inhibit several CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which can lead to adverse drug interactions and potentially contribute to liver damage. nih.gov

Some research suggests that the hepatotoxicity may be linked to specific kavalactones or the method of extraction. For instance, kavalactones containing a methylenedioxyphenyl group are noted to be potent inhibitors of CYP enzymes through the formation of metabolic intermediate complexes. thieme-connect.com It is important to note that this compound does not possess this specific chemical group. nih.govresearchgate.net

Advanced Analytical Methodologies for 7,8 Dihydro 5,6 Dehydrokawain Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 7,8-Dihydro-5,6-dehydrokawain from complex matrices. researchgate.netnih.gov This method is favored for its high resolution, reproducibility, and the ability to analyze thermolabile compounds without derivatization.

Typically, reversed-phase HPLC is employed, utilizing a non-polar stationary phase, most commonly a C18 column, and a polar mobile phase. mdpi.comresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile or methanol (B129727), sometimes with the addition of acids like phosphoric acid to improve peak shape and resolution. mdpi.com Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied during the analysis, can be used to achieve optimal separation. ekb.eg

Detection is commonly performed using an ultraviolet (UV) detector, as the conjugated system in this compound allows for strong absorbance in the UV region. mdpi.com A detection wavelength of around 240 nm is often selected for the quantification of kavalactones. mdpi.com In some applications, a photodiode array (PDA) detector is used to acquire the entire UV spectrum of the eluting peak, providing additional confirmation of the compound's identity. researchgate.net One study reported a retention time of 35 minutes for this compound under specific HPLC conditions. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detector | UV or Photodiode Array (PDA) |

| Detection Wavelength | ~240 nm |

| Reported Retention Time | 35 minutes |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netnih.gov These techniques offer high separation efficiency and, in the case of GC-MS, provide structural information for unambiguous identification.

In GC, the sample is vaporized and introduced into a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. Common stationary phases for kavalactone analysis include non-polar phases like BP-1 (polydimethylsiloxane) or moderately polar phases like OV-17 (phenyl methyl polysiloxane). squarespace.comglsciences.eu A temperature program is typically used, where the column temperature is gradually increased to facilitate the elution of compounds with different volatilities. squarespace.com

When coupled to a mass spectrometer, the eluting compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern obtained provides a molecular fingerprint that can be compared to spectral libraries for confident identification. One study identified this compound at a retention time of 43.3 minutes using GC-MS. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | BP-1, OV-17, or similar |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detector | Mass Spectrometer (MS) |

| Reported Retention Time | 43.3 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. ekb.egresearchgate.net This technique is particularly useful for the analysis of this compound in complex biological and botanical matrices, offering high sensitivity and specificity.

Similar to HPLC, a reversed-phase C18 column is often used for separation. nih.gov The eluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. The mass spectrometer can be operated in full-scan mode to acquire the mass spectrum of the eluting compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly selective quantification. In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the analyte is selected, fragmented, and specific product ions are monitored, further enhancing selectivity and reducing background noise.

| Parameter | Typical Condition |

|---|---|

| Chromatography | Reversed-phase HPLC (e.g., C18 column) |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Detection Mode | Full Scan, SIM, or MRM |

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unequivocal structural elucidation and characterization of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are utilized. researchgate.net ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. For this compound, NMR spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). rsc.orgspectrabase.comscielo.br

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. rsc.org The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, characteristic peaks would be expected for the C=O of the α-pyrone ring, C=C bonds of the aromatic ring and the pyrone ring, C-O bonds of the ether and ester groups, and C-H bonds of the aromatic and aliphatic parts of the molecule. researchgate.netvscht.cz

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. libretexts.org High-resolution mass spectrometry can determine the exact mass with high accuracy, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

| Technique | Information Obtained | Typical Spectral Data/Regions |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Chemical shifts (δ) in ppm |

| ¹³C NMR | Carbon skeleton | Chemical shifts (δ) in ppm |

| IR Spectroscopy | Functional groups | Wavenumbers (cm⁻¹) for C=O, C=C, C-O, C-H stretches |

| Mass Spectrometry | Molecular weight and fragmentation | Mass-to-charge ratio (m/z) of molecular ion and fragment ions |

Structure Activity Relationship Sar Studies of 7,8 Dihydro 5,6 Dehydrokawain and Its Analogues

Influence of Pyrone Moiety Substitutions on Biological Activity

The α-pyrone skeleton is a defining feature of kavalactones, and substitutions on this ring system can modulate their biological effects. semanticscholar.org Kavalactones are typically 4-methoxy-2-pyrones. semanticscholar.orgnih.gov Modifications to this methoxy (B1213986) group have been a subject of SAR studies.

One of the key metabolic pathways for kavalactones involves the demethylation of the 4-methoxy group on the α-pyrone ring. researchgate.net This conversion can alter the compound's properties and subsequent activity. Furthermore, intentional modification of this group serves as a strategy for creating new derivatives. For instance, the 4-methoxy group of 7,8-Dihydro-5,6-dehydrokawain can be hydrolyzed to prepare 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one. nih.gov This hydrolyzed intermediate serves as a precursor for synthesizing other derivatives, such as those involving phosphoric agents, which exhibit distinct biological activities like antifungal properties. nih.gov These findings indicate that the 4-position of the pyrone ring is a critical site for chemical modification to alter the bioactivity of the parent kavalactone.

Role of Double-Bond Linkages in Pharmacological Efficacy

The presence and position of double bonds in the kavalactone structure are among the most significant features influencing their activity. nih.gov Kavalactones are classified into four types based on the saturation at the C5-C6 and C7-C8 positions. nih.gov this compound is classified as a "type D" kavalactone, characterized by a double bond at the C5-C6 position and a saturated bond at the C7-C8 position. nih.gov This specific configuration is crucial to its pharmacological profile.

The double bond between C5 and C6 creates a locked, conjugated configuration that is required for certain biological activities, such as the inhibition of monoamine oxidase B (MAO-B). nih.gov In contrast, the absence of a double bond at the C7-C8 position allows for rotational freedom, a feature that is required for the inhibition of cyclooxygenase-1 (COX-1) and for protection against oxidative stress. nih.gov

Conversely, the presence of a double bond at C7-C8, as seen in the related compound 5,6-dehydrokawain (DK), provides a rigid structure necessary for other activities like NF-κB binding and inhibition. nih.gov Comparative studies have shown that these structural differences translate to variations in efficacy. For example, 5,6-dehydrokawain (unsaturated at C7-C8) exerts stronger effects in promoting the differentiation of osteoblastic cells than this compound (saturated at C7-C8). nih.gov This highlights how the saturation level of the linkage between the pyrone ring and the side chain is a key determinant of pharmacological function.

Impact of Side Chain Modifications on Bioactivity Profiles

Modifications to the side chain, particularly the phenyl ring and the development of new derivatives, have been extensively explored to create analogues with novel or improved bioactivity profiles.

SAR studies on kavalactone analogues have demonstrated that substitutions on the pendant phenyl ring are critical for activity. The position and nature of the substituent significantly influence the biological effects.

For anthelmintic activity, a substituent at the 4-position (para-position) of the phenyl ring appears to be a requirement for potency. nih.gov A study involving synthetic analogues of desmethoxyyangonin (B154216) and yangonin (B192687) found that compounds with 4-trifluoromethoxy, 4-difluoromethoxy, 4-phenoxy, and 4-N-morpholine substitutions displayed superior anthelmintic activity compared to the parent compounds. semanticscholar.orgnih.gov In contrast, substitutions at the 2-position (ortho) or 3-position (meta) were not well-tolerated and resulted in a significant loss of activity. nih.gov

In the context of osteogenic activity, SAR studies on 5,6-dehydrokawain analogues revealed that alkylation at the para or meta position of the aromatic ring promoted osteoblastogenesis. nih.gov Specifically, analogues with 4-ethyl and 4-butyl substitutions on the phenyl ring were found to significantly up-regulate the expression of key transcription factors in osteoblasts. nih.gov

| Parent Compound | Phenyl Ring Substitution Position | Substituent Group | Observed Biological Activity | Outcome |

|---|---|---|---|---|

| Desmethoxyyangonin / Yangonin | 4- (para) | -OCF3, -OCHF2, -OPh, -N-morpholine | Anthelmintic | Increased Potency semanticscholar.orgnih.govnih.gov |

| Yangonin Analogue | 2- (ortho) | -OCH3 | Anthelmintic | Decreased Potency nih.gov |

| Yangonin Analogue | 3- (meta) | -OCH3, -CN, -CO2CH3 | Anthelmintic | Inactive / Decreased Potency nih.gov |

| 5,6-dehydrokawain | 4- (para) | -CH2CH3 (Ethyl) | Osteogenic | Increased Activity nih.gov |

| 5,6-dehydrokawain | 4- (para) | -(CH2)3CH3 (Butyl) | Osteogenic | Increased Activity nih.gov |

| 5,6-dehydrokawain | 3- (meta) | Alkyl groups | Osteogenic | Increased Activity nih.gov |

New derivatives of this compound have been synthesized by modifying its pyrone moiety with phosphoric agents, leading to compounds with potent antifungal activity. nih.gov In this process, the parent compound is first hydrolyzed to 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one. nih.gov This intermediate is then reacted with different phosphoric agents to yield new derivatives. nih.gov

These synthesized compounds were tested for their activity against the plant pathogenic fungus Corticium rolfsii. nih.gov The results demonstrated that this chemical modification strategy could produce compounds with strong antifungal properties. nih.gov

| Derivative Name | Phosphoric Agent Used for Synthesis | Antifungal Activity (% inhibition at 100 ppm) |

|---|---|---|

| Dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate | (CH3O)2P(S)Cl | 91% nih.gov |

| Diethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphate | (C2H5O)2P(O)Cl | 75% nih.gov |

| Diethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate | (C2H5O)2P(S)Cl | 85% nih.gov |

Translational Research and Future Perspectives for 7,8 Dihydro 5,6 Dehydrokawain

Therapeutic Development Potential

Preclinical evidence suggests that 7,8-Dihydro-5,6-dehydrokawain holds promise in several therapeutic areas, including the management of obesity, treatment of osteoporosis, and as a potential anticancer agent.

Anti-Obesity: In-vitro studies have demonstrated the anti-obesity effects of DDK. When incubated with differentiated 3T3-L1 adipocytes, DDK significantly increased lipolysis, as measured by glycerol (B35011) release. nih.gov Specifically, DDK was found to increase glycerol release by 225% compared to controls. researchgate.net Furthermore, the compound has been shown to reduce intracellular triglycerides in a dose-dependent manner. nih.gov These findings suggest that DDK may exert its anti-obesity effects by directly targeting lipocytes. researchgate.net

Table 1: Effect of this compound and Related Compounds on Lipolysis in 3T3-L1 Adipocytes

| Compound | Increase in Glycerol Release (%) |

|---|---|

| Hispidin (B607954) | 276 |

| This compound (DDK) | 225 |

| 5,6-dehydrokawain (DK) | 137 |

Data sourced from in-vitro studies on differentiated 3T3-L1 adipocytes. nih.govresearchgate.net

Osteoporosis Treatment: Research has indicated that DDK, along with the related kavalactone 5,6-dehydrokawain (DK), may have a role in the treatment of osteoporosis. nih.gov Both compounds have been found to promote the differentiation of osteoblastic MC3T3-E1 cells. nih.gov This is evidenced by an increase in alkaline phosphatase (ALP) activity and matrix mineralization in these cells upon treatment with DDK and DK. nih.gov While both compounds showed positive effects, DK was observed to have a more potent effect than DDK in this particular study. nih.gov The proposed mechanism for the related compound DK involves the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and increased gene expression of crucial transcription factors for osteoblast differentiation, such as runt-related transcription factor 2 and osterix. nih.gov

Anticancer Therapies: The therapeutic potential of DDK in oncology is an emerging area of investigation. While many studies have focused on the general anticancer properties of the Alpinia genus, some research has begun to explore the specific effects of its constituent kavalactones. nih.gov For instance, a study investigating the antiproliferative effects of extracts from Alpinia zerumbet leaves isolated several phytochemicals, including this compound. researchgate.net The dichloromethane (B109758) extract, containing DDK, demonstrated a moderate antiproliferative effect against leukemia and lung tumor cell lines. researchgate.net However, the study did not report the specific cytostatic activity of isolated DDK. The related compound, 5,6-dehydrokawain, has shown potent cytostatic activity against glioblastoma cells and moderate effects on other tumor cell lines. researchgate.net Further research is required to elucidate the direct anticancer mechanisms and efficacy of this compound.

Bioavailability and Pharmacodynamic Considerations for Clinical Translation

Understanding the bioavailability and pharmacodynamics of DDK is crucial for its translation into clinical practice. Current knowledge suggests that DDK undergoes metabolic transformation after ingestion. It can be hydrolyzed in the acidic environment of the stomach to form hispidin, which is then metabolized by the hepatic microsomal enzyme CYP2C9. nih.govresearchgate.net

Pharmacokinetic studies of kava (B3030397) extracts, which contain a variety of kavalactones including DDK, have provided some initial insights. However, in these studies, DDK was not always quantifiable in plasma samples, making it difficult to determine its precise pharmacokinetic profile. nih.gov When quantifiable, the absorption of kavalactones is generally rapid, with the time to reach maximum plasma concentration ranging from 1 to 3 hours. researchgate.netresearchgate.net The systemic exposure to different kavalactones varies, and their absorption can be significantly affected by the presence of food. nih.govresearchgate.netresearchgate.net Further studies focusing specifically on the pharmacokinetics of purified DDK are necessary to establish its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for designing clinical trials.

Integration into Functional Foods and Nutraceutical Applications

The natural origin of this compound from Alpinia zerumbet, a plant with a history of use as a traditional herbal medicine, food, and dietary supplement, positions it as a strong candidate for integration into functional foods and nutraceuticals. nih.govnih.gov The plant, also known as shell ginger, is a part of the traditional Okinawan diet, which is often associated with longevity. researchgate.net

The demonstrated anti-obesity and potential anti-osteoporosis properties of DDK make it an attractive ingredient for products aimed at promoting metabolic and bone health. nih.govnih.gov Its potential applications could range from dietary supplements to fortified food and beverage products. The development of such products would require further research into stable and bioavailable formulations, as well as a thorough evaluation of safety and efficacy in human subjects. The existing use of Alpinia zerumbet in traditional cuisine provides a basis for its acceptable taste and safety profile in food applications. researchgate.net

Exploration of Unidentified Biological Targets and Novel Mechanistic Hypotheses

The biological activities of kavalactones are thought to be dependent on their specific chemical structures, particularly the linkages at the 5,6 and 7,8 positions. nih.gov This structural diversity suggests that DDK may have a range of biological targets and mechanisms of action that are yet to be fully elucidated.

Beyond its effects on adipocytes and osteoblasts, research has shown that DDK and its derivatives possess other biological activities. Studies have demonstrated their potential as antifungal and insecticidal agents. nih.gov For example, a synthesized derivative of DDK showed strong antifungal activity against Corticium rolfsii. nih.gov

The hydrolysis of DDK to hispidin in the stomach introduces another layer of complexity to its biological effects, as the observed activities could be attributed to the parent compound, its metabolite, or a combination of both. nih.govresearchgate.net Future research should aim to identify novel protein targets and signaling pathways modulated by DDK. This could involve high-throughput screening assays and computational modeling to predict potential interactions. A deeper understanding of its molecular mechanisms will be critical for the development of targeted therapeutic strategies and for uncovering the full spectrum of its biological activities.

Advanced Preclinical and Human Clinical Study Design Considerations

The transition of this compound from a promising preclinical compound to a clinically approved therapeutic agent or a validated nutraceutical will require carefully designed advanced preclinical and human clinical studies.

Advanced Preclinical Studies: Before moving to human trials, comprehensive preclinical toxicology studies are essential. While some initial toxicological studies have been conducted, more extensive evaluations in accordance with regulatory guidelines are needed to establish a complete safety profile. nih.gov These studies should include both acute and chronic toxicity assessments in relevant animal models. Furthermore, preclinical studies should aim to establish a clear dose-response relationship for the desired therapeutic effects and to identify reliable biomarkers that can be used to monitor its activity in subsequent clinical trials.

Human Clinical Study Design: For human clinical trials, a phased approach is necessary.

Phase 1 trials would focus on assessing the safety, tolerability, and pharmacokinetic profile of DDK in a small group of healthy volunteers. These studies would help to determine the appropriate dosage range for further investigation.

Phase 2 trials would then evaluate the efficacy of DDK in a larger group of patients with the target condition (e.g., obesity or osteoporosis). These trials should be randomized and placebo-controlled to provide robust evidence of its therapeutic benefit.

Phase 3 trials would involve a much larger patient population to confirm the findings of the Phase 2 studies and to monitor for any rare or long-term adverse effects.

Given the potential influence of food on the absorption of kavalactones, clinical trial protocols should standardize food intake to ensure consistency in pharmacokinetic and pharmacodynamic assessments. nih.govresearchgate.net The development of a standardized and well-characterized DDK formulation will also be a critical step for ensuring the reproducibility of clinical trial results.

Q & A

Q. How can researchers accurately quantify 7,8-Dihydro-5,6-dehydrokawain in plant extracts?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection at 234 nm (λmax) for quantification, as this compound exhibits strong UV absorption. Gas chromatography-mass spectrometry (GC-MS) can complement HPLC for volatile derivatives . For complex matrices like Alpinia zerumbet extracts, UHPLC/ESI–QTOF–MS improves resolution and sensitivity, enabling precise annotation alongside co-eluting compounds like 5,6-dehydrokawain .

Q. What are the primary pharmacological effects of this compound in vitro?

Methodological Answer: In pre-osteoblast (MC3T3-E1) models, this compound stimulates alkaline phosphatase activity and mineralization via the Smad/RUNX2 pathways. Use osteogenic differentiation assays (e.g., Alizarin Red staining for mineralization) and qPCR to validate BMP-2 and RUNX2 upregulation . For anti-inflammatory studies, pair LPS-induced macrophage assays with cytokine profiling (ELISA) .

Q. How can researchers ensure the purity of synthetic or isolated this compound?

Methodological Answer: Validate purity (≥98%) via HPLC with a C18 column and methanol/water mobile phase. Monitor optical rotation ([α]/D +29° in methanol) to confirm stereochemical integrity, as the (6S)-configuration is critical for bioactivity . For synthetic batches, GC-MS or NMR (e.g., ¹H, ¹³C, DEPT) resolves structural impurities like 5,6-dehydrokawain .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and stereoselectivity?

Methodological Answer: Employ α-pyrone ring formation via Claisen-Schmidt condensation, followed by stereoselective hydrogenation using chiral catalysts (e.g., Pd/C with (R)-BINAP). Evidence shows modified protocols achieve 5–10× higher yields than traditional methods . Semi-synthetic derivatization (e.g., styryl-substituted analogues) enhances osteoblastogenic activity and allows structure-activity relationship (SAR) studies .

Q. How should researchers address contradictory bioactivity data across in vitro and in vivo models?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Use metabolic stability assays (e.g., liver microsomes) to assess first-pass metabolism. For in vivo validation, employ rodent models with intraperitoneal administration to bypass gastrointestinal degradation. Cross-reference metabolite profiles (e.g., 12-hydroxy derivatives) from LC-MS/MS to identify active intermediates .

Q. What experimental strategies resolve the compound’s isomerization challenges during analysis?

Methodological Answer: Chiral stationary phases (e.g., Chiralpak IA) in HPLC separate enantiomers like (S)-(+)-7,8-Dihydrokavain from racemic mixtures. For diastereomers, optimize mobile phase polarity (e.g., acetonitrile/water gradients) and confirm configurations via X-ray crystallography or circular dichroism (CD) .

Q. How do biosynthesis pathways of this compound in Alpinia species inform heterologous production?

Methodological Answer: Biosynthesis involves phenylalanine ammonia-lyase (PAL), cinnamate-CoA ligase (CNL), and O-methyltransferases (OMT). Clone these genes into E. coli or yeast systems (e.g., S. cerevisiae) with SAM cofactor optimization. Monitor pathway flux via LC-MS and CRISPR interference (CRISPRi) to knockout competing routes .

Methodological Considerations for Data Contradictions

- Conflicting Bioactivity Reports : Cross-validate cell models (e.g., primary vs. immortalized lines) and ensure consistent compound solubility (use DMSO stocks ≤0.1% v/v) to avoid solvent interference .

- Analytical Variability : Standardize extraction protocols (e.g., 90% ethanol vs. methanol) and column temperatures in HPLC/GC to reduce retention time shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products